2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-(Ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the ethylthio group and the fluorobenzo[d]thiazole moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The synthesis begins with the preparation of the 4-fluorobenzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of a thiol with an appropriate halogenated aromatic compound.
Acetamide Formation: The final step involves the formation of the acetamide linkage. This can be accomplished by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethylthio)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
- **Sub
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-2-22-12-8-6-11(7-9-12)10-15(21)19-17-20-16-13(18)4-3-5-14(16)23-17/h3-9H,2,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKKQVOVCMZVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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